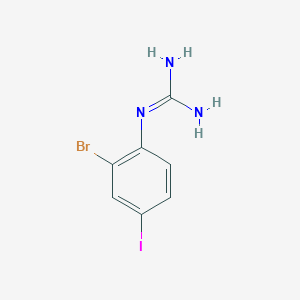

1-(2-Bromo-4-iodophenyl)guanidine

Description

1-(2-Bromo-4-iodophenyl)guanidine is a halogenated aryl guanidine derivative characterized by a guanidine group attached to a phenyl ring substituted with bromine and iodine at the 2- and 4-positions, respectively.

Properties

Molecular Formula |

C7H7BrIN3 |

|---|---|

Molecular Weight |

339.96 g/mol |

IUPAC Name |

2-(2-bromo-4-iodophenyl)guanidine |

InChI |

InChI=1S/C7H7BrIN3/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3H,(H4,10,11,12) |

InChI Key |

AUAARHXEHGJWAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)Br)N=C(N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-iodophenyl)guanidine typically involves the reaction of 2-bromo-4-iodoaniline with a guanidylating agent. Common guanidylating agents include thiourea derivatives, S-methylisothiourea, and cyanamides. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the guanidine group .

Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach, where all reactants are combined in a single reaction vessel. This method is efficient and can yield high amounts of the desired product. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and yields .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The para-iodo substituent undergoes nucleophilic substitution more readily than the ortho-bromo group due to its position and the electron-withdrawing effect of the guanidine moiety. Common reactions include:

-

Amination : Reacts with primary/secondary amines in polar aprotic solvents (e.g., DMF) at 80–100°C, replacing iodine with amine groups.

-

Alkoxylation : Treatment with alkoxide ions (e.g., NaOMe) in ethanol yields methoxy-substituted derivatives.

Example Reaction:

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed cross-couplings, while bromine remains inert under mild conditions:

Mechanistic Insight : The guanidine group stabilizes transition states via hydrogen bonding, enhancing coupling efficiency .

Reduction Reactions

The guanidine group can be reduced under specific conditions:

-

Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the guanidine to a tetrahydropyrimidine derivative.

-

Borohydride Reduction : NaBH₄ in THF selectively reduces nitro groups (if present) without affecting halogens .

Example Pathway :

Halogen Exchange Reactions

The iodine substituent undergoes exchange with other halogens under radical or metal-mediated conditions:

-

Finkelstein Reaction : KI/NaI in acetone replaces iodine with other halogens.

-

Ultrasound-Assisted Exchange : CuI catalyst in DMSO enables bromine-iodine exchange at 50°C.

Complexation with Metal Ions

The guanidine moiety acts as a ligand for transition metals (e.g., Ni, Pd), forming coordination complexes. These complexes are studied for catalytic applications .

Key Interaction :

Acid/Base Reactivity

-

Protonation : The guanidine group (pKa ~13) is protonated in acidic media, forming water-soluble guanidinium salts.

-

Deprotonation : Strong bases (e.g., LDA) deprotonate the NH group, enabling alkylation at nitrogen .

Biological Interactions

While not a traditional chemical reaction, the compound modulates kinase activity through:

Scientific Research Applications

1-(2-Bromo-4-iodophenyl)guanidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

Industry: Utilized in the development of functional materials and catalysts

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-iodophenyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds with biological molecules, influencing their structure and function. This compound may also inhibit certain enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural Analogues and Substituent Effects

The biological activity of guanidine derivatives is highly sensitive to substituent patterns on the aromatic ring. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison of Guanidine Derivatives

| Compound Name | Substituents | Key Structural Features | Biological Target |

|---|---|---|---|

| 1-(2-Bromo-4-iodophenyl)guanidine | Br (2-), I (4-) | Bulky halogens; high molecular weight | Not explicitly reported |

| 2-Guanidinobenzimidazole (2GBI) | Benzimidazole ring | Five-membered aromatic + guanidine | HV1 channels (IC50: 38 μM) |

| 1-(2,4-Xylyl)guanidine | CH₃ (2-, 4-) | Methyl groups; lower steric hindrance | NaV1.4 gating pore blocker |

| 1-[(2-Bromo-5-Cl-4-F-phenyl)guanidine] | Br, Cl, F | Multi-halogenated; planar structure | Pharmaceutical intermediate |

Key Observations :

- Aromatic Conjugation : Compounds with conjugated aromatic systems (e.g., 2GBI) exhibit stronger HV1 inhibition due to enhanced interactions with the channel’s S2 helix residues (e.g., F150) . The bulky halogens in the target compound may hinder such interactions unless compensated by complementary binding pockets.

Ion Channel Modulation

- HV1 Channels : 2GBI and 1-(1,3-benzothiazol-2-yl)guanidine inhibit HV1 with IC₅₀ values in the micromolar range. Their activity depends on dual guanidine groups conjugated to aromatic rings, a feature absent in 1-(2-Bromo-4-iodophenyl)guanidine .

- NaV1.4 Gating Pores: 1-(2,4-xylyl)guanidine selectively blocks pathological gating pore currents without affecting normal sodium channel function, suggesting that steric simplicity (methyl groups) may favor specificity .

Therapeutic Potential

Analytical Characterization

Table 2: Analytical Methods for Guanidine Derivatives

Note: The target compound’s iodine substituent may require specialized detection methods (e.g., ICP-MS) for trace analysis, unlike lighter halogens .

Biological Activity

1-(2-Bromo-4-iodophenyl)guanidine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound features a guanidine moiety, which is known for its diverse biological properties. The presence of bromine and iodine substituents on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

1-(2-Bromo-4-iodophenyl)guanidine exhibits several mechanisms of action that contribute to its biological activities:

- Enzyme Inhibition : The guanidine group can form hydrogen bonds with enzymes, potentially inhibiting their activity. This is particularly relevant in cancer therapy, where enzyme inhibition can disrupt cellular signaling pathways.

- Receptor Modulation : The compound's halogen atoms may participate in halogen bonding, which can modulate receptor activity, influencing downstream signaling pathways involved in cell proliferation and survival .

Anticancer Properties

Research indicates that compounds containing guanidine groups, including 1-(2-Bromo-4-iodophenyl)guanidine, have shown promise in anticancer applications. For instance:

- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of guanidine exhibit significant cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells. These effects are often mediated through apoptosis induction and inhibition of key signaling pathways such as ERK1/2 and Akt phosphorylation .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It has shown effectiveness against several bacterial strains, suggesting potential applications in treating infections. The precise mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Study 1: Anticancer Activity

A study conducted on a series of guanidine derivatives, including 1-(2-Bromo-4-iodophenyl)guanidine, highlighted its ability to induce apoptosis in colorectal cancer cells. The study found that the compound inhibited BRAF kinase activity through an allosteric mechanism, leading to reduced cell viability .

Study 2: Antimicrobial Efficacy

Another research effort examined the antimicrobial properties of halogenated guanidines. The results indicated that 1-(2-Bromo-4-iodophenyl)guanidine significantly inhibited the growth of Gram-positive bacteria, with a minimum inhibitory concentration (MIC) demonstrating efficacy comparable to established antibiotics.

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Bromo-4-iodophenyl)guanidine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation of a phenylguanidine precursor. Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst) using factorial design to isolate intermediates and maximize yield . For example, bromination and iodination steps may require sequential protection/deprotection strategies to avoid cross-reactivity. Monitor progress via thin-layer chromatography (TLC) and adjust stoichiometry based on kinetic studies .

Q. Which spectroscopic techniques are most effective for characterizing 1-(2-Bromo-4-iodophenyl)guanidine, and what key data should be reported?

- Methodological Answer : Use and NMR to confirm substitution patterns and guanidine proton environments. Compare experimental spectra with computational simulations (e.g., DFT) to resolve ambiguities . Report X-ray crystallographic data (e.g., bond angles, unit cell parameters) to validate structural integrity . Mass spectrometry (HRMS) should confirm molecular weight and isotopic patterns from bromine/iodine .

Q. How does the electronic influence of bromine and iodine substituents affect the basicity of the guanidine group?

- Methodological Answer : Conduct potentiometric titrations in non-aqueous solvents to measure pKa shifts. Compare with computational models (e.g., natural bond orbital analysis) to correlate substituent effects with electron-withdrawing capabilities . Control solvent polarity and temperature to isolate electronic contributions .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanistic pathway of nucleophilic substitution reactions involving 1-(2-Bromo-4-iodophenyl)guanidine?

- Methodological Answer : Design kinetic studies with varying nucleophiles (e.g., amines, thiols) and track intermediates via stopped-flow spectroscopy. Use isotopic labeling (e.g., ) to trace reaction pathways. Employ Hammett plots to assess substituent effects on reaction rates . Validate mechanisms with density functional theory (DFT) calculations .

Q. How can researchers resolve contradictions in reported solubility or stability data for 1-(2-Bromo-4-iodophenyl)guanidine across different studies?

- Methodological Answer : Replicate experiments under controlled conditions (e.g., solvent purity, humidity, light exposure). Use differential scanning calorimetry (DSC) to assess thermal stability and identify degradation products via LC-MS. Apply systematic error analysis to isolate variables causing discrepancies .

Q. What computational modeling approaches are suitable for predicting the reactivity of 1-(2-Bromo-4-iodophenyl)guanidine in cross-coupling reactions?

- Methodological Answer : Perform DFT calculations to map potential energy surfaces for Suzuki-Miyaura or Ullmann coupling reactions. Compare frontier molecular orbitals (HOMO/LUMO) of bromine and iodine to predict regioselectivity. Validate models with experimental kinetic data and crystallographic evidence .

Data Reporting and Analysis Guidelines

-

Key Data Tables for Publication :

Theoretical and Methodological Frameworks

- Link experimental findings to conceptual frameworks, such as Hammett linear free-energy relationships or frontier molecular orbital theory, to explain substituent effects .

- For interdisciplinary studies (e.g., biological activity), integrate biochemical assays (e.g., enzyme inhibition) with molecular docking simulations to correlate structure-function relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.